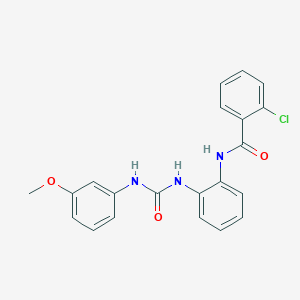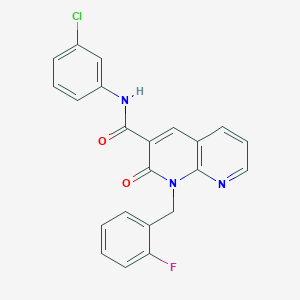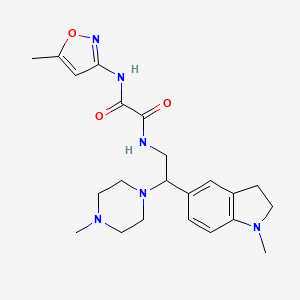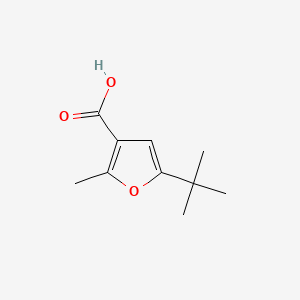
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important enzyme that regulates cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
作用機序
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme. This leads to an allosteric activation of AMPK, which results in the phosphorylation of downstream targets involved in energy metabolism. 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to activate AMPK independently of the upstream kinase LKB1, which is the primary activator of AMPK in response to cellular stress.
Biochemical and Physiological Effects
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It can increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. It can also reduce hepatic glucose production and improve lipid metabolism in the liver. 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to induce autophagy in cancer cells and has anti-inflammatory effects.
実験室実験の利点と制限
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of specificity for AMPK. It has been extensively studied in various preclinical models and has shown promising results in the treatment of metabolic disorders. However, one limitation of 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the potential therapeutic applications of 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in the treatment of metabolic disorders such as diabetes, obesity, and cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide and its downstream targets in various physiological processes.
合成法
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-diamino-1H-pyrazole with ethyl chloroacetate to form 5-amino-1-ethyl-3,5-dihydro-1H-pyrazole-4-carboxylate. This compound is then reacted with sodium hydroxide and ethylene oxide to form 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied in various preclinical models and has shown promising results in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. It also has the potential to reduce hepatic glucose production and improve lipid metabolism. 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and can induce autophagy in cancer cells.
特性
IUPAC Name |
5-amino-1-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-7(9)5-6(11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCJKLDMOEGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2711792.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one](/img/structure/B2711798.png)
![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)

![Methyl 5-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2711803.png)
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2711804.png)
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)